4,4,4-Trifluorocrotonoyl chloride
Overview
Description
4,4,4-Trifluorobut-2-enoyl chloride is a chemical compound with the molecular formula C4H2ClF3O . It has a molecular weight of 158.50600 . It is also known by other names such as 4,4,4-trifluoro-trans-crotonoyl chloride, 4,4,4-Trifluor-trans-crotonoylchlorid, 4,4,4-trifluorobut-2-enoic chloride, and 3,3,3-trifluorocrotonyl chloride .
Synthesis Analysis
The synthesis of 4,4,4-Trifluorobut-2-enoyl chloride involves the use of (E)-4,4,4-Trifluorobut-2-enoic acid (CAS#:406-94-0) and Benzoyl chloride (CAS#:98-88-4) . The synthetic route has been discussed in literature by Harada, Shinji; Morikawa, Takahiro; Nishida, Atsushi in Organic Letters, 2013 and McBee et al. in Journal of the American Chemical Society, 1954 .Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluorobut-2-enoyl chloride consists of 4 carbon atoms, 2 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom . The exact mass of the molecule is 157.97500 .Chemical Reactions Analysis
While specific chemical reactions involving 4,4,4-Trifluorobut-2-enoyl chloride are not detailed in the search results, the compound’s high electrophilicity due to its two strongly electron-withdrawing moieties suggests it could be used as an efficient Michael acceptor .Scientific Research Applications
Michael Addition Reactions
4,4,4-Trifluorobut-2-enoyl chloride has been utilized in Michael addition reactions. Specifically, it's been employed with organocopper species to construct optically active molecules featuring a CF3 moiety. This method demonstrates high diastereofacial selectivity and good yields (Yamazaki et al., 1999).
Construction of Optically Active CF3-Containing Centers
Research has shown effective use of 4,4,4-Trifluorobut-2-enoyl chloride in creating CF3-containing quaternary carbon centers. The process involves Cu(I)-catalyzed Grignard reactions, showcasing the compound's potential in complex organic syntheses (Kimura et al., 2004).
Palladium-Catalyzed Tsuji-Trost Reaction
In a Tsuji-Trost reaction catalyzed by palladium nanoparticles, 4,4,4-Trifluorobut-2-enoyl chloride has been used to create various nucleophiles. This process demonstrates its versatility in different synthetic transformations, including hydrogenation and Diels-Alder reactions (Hemelaere et al., 2015).
Yeast Reduction and Chirality Determination
The compound has been involved in yeast reduction processes, specifically in determining the chirality of enantiomerically pure ethyl hydroxybutanoates. This research is crucial for understanding stereochemistry in organic compounds (Seebach et al., 1984).
Synthesis of Trifluoromethylpyrrolidines
Ethyl (E)-4,4,4-trifluorobut-2-enoate, derived from 4,4,4-Trifluorobut-2-enoyl chloride, has been used for the synthesis of trifluoromethylpyrrolidines through cycloaddition with metallo-azomethine ylides. This highlights its role in creating complex nitrogen-containing compounds (Bonnet-Delpon et al., 2010).
1,4-Addition and Enolate Trapping
Research involving 1,4-addition of alkylmagnesium chlorides to conjugated N-enoylsultams, derived from 4,4,4-Trifluorobut-2-enoyl chloride, shows its application in creating asymmetric centers in organic molecules (Oppolzer et al., 1987).
Molecular Basis of Antibacterial Activity
In the context of pharmaceutical research, 4,4,4-Trifluorobut-2-enoyl chloride's derivatives have been studied for their potential antibacterial properties, particularly in inhibiting lipid biosynthesis in bacteria (Levy et al., 1999).
Future Directions
Properties
IUPAC Name |
(E)-4,4,4-trifluorobut-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTDALJAKWGZSA-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-92-8 | |
Record name | 4,4,4-Trifluorocrotonoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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